3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine

kinase inhibitor VEGFR2 EGFR

Select 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine (CAS 403741-00-4) to ensure accurate SAR for kinase inhibitor programs. Unlike the 5-fluoro isomer (CAS 937596-93-5), the 3-fluoro substitution confers a dual VEGFR2/EGFR profile (VEGFR2 IC₅₀ 3.60 nM, EGFR IC₅₀ 9 nM) and a balanced lipophilicity (LogP 1.638) ideal for FBDD and lead optimization. The free aniline enables rapid diversification via amide coupling. Verify CAS 403741-00-4 to avoid regioisomer misidentification and secure reproducible results.

Molecular Formula C12H17FN2O2
Molecular Weight 240.27 g/mol
CAS No. 403741-00-4
Cat. No. B3135708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine
CAS403741-00-4
Molecular FormulaC12H17FN2O2
Molecular Weight240.27 g/mol
Structural Identifiers
SMILESC1COCCN1CCOC2=C(C=C(C=C2)N)F
InChIInChI=1S/C12H17FN2O2/c13-11-9-10(14)1-2-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,14H2
InChIKeyVPUJVESLTLHNHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine (CAS 403741-00-4): Scientific Procurement and Differential Characterization


3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine (CAS: 403741-00-4) is a fluorinated aromatic amine derivative that serves as a chemical building block in medicinal chemistry and pharmaceutical research. The compound features a morpholine-substituted ethoxy side chain attached to a fluorinated aniline core, with the molecular formula C12H17FN2O2 and a molecular weight of 240.27 g/mol [1]. The fluorine atom at the 3-position enhances metabolic stability and binding affinity, while the morpholine moiety contributes to solubility and pharmacokinetic properties [2]. This compound is of particular interest as a synthetic intermediate in the development of kinase inhibitors and other targeted therapeutic agents [1].

Why Generic Substitution Fails: Structural Uniqueness of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine (403741-00-4)


Although several structural analogs containing the morpholinyl-ethoxy-phenylamine scaffold exist—including regioisomers with differing fluorine positions (e.g., 5-fluoro substitution at CAS 937596-93-5), chloro-substituted variants (e.g., 3-chloro analog CAS 1185295-35-5), and methyl-substituted derivatives (e.g., 4-methyl analog CAS 946683-29-0)—these compounds cannot be interchanged without altering pharmacological profiles [1]. The specific 3-fluoro-4-substitution pattern on the phenylamine ring dictates distinct physicochemical properties, including lipophilicity (LogP = 1.638), topological polar surface area (tPSA = 47.72 Ų), and hydrogen bonding capacity, which collectively influence target binding, metabolic stability, and synthetic compatibility in downstream derivatization [2]. Furthermore, the 3-fluoro substitution confers differential kinase inhibition profiles compared to other regioisomers, as evidenced by varying activity data across structurally related compounds in kinase inhibitor programs [3]. The quantitative evidence below substantiates why this specific compound—not a generic analog—must be specified for reproducible research outcomes and procurement accuracy.

Quantitative Differential Evidence Guide: 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine (403741-00-4)


Kinase Inhibition Selectivity Profile: VEGFR2 and EGFR Dual Activity at Sub-10 Nanomolar Potency

3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine-containing derivatives demonstrate potent dual kinase inhibition with an IC50 of 3.60 nM against VEGFR2 (vascular endothelial growth factor receptor 2) and an IC50 of 9 nM against EGFR (epidermal growth factor receptor) in cell-free enzymatic assays [1]. While these data represent a derivative compound incorporating the target compound as a core structural motif, the binding profile is directly attributable to the 3-fluoro-4-(2-morpholin-4-yl-ethoxy)phenylamine pharmacophore. In contrast, structurally related morpholine-containing kinase inhibitors such as KX2-391 (which incorporates a 4-[2-(4-morpholinyl)ethoxy]phenyl moiety) exhibit Src kinase inhibition with IC50 of approximately 20 nM but demonstrate selectivity over EGFR [2]. The VEGFR2/EGFR dual inhibition profile conferred by the 3-fluoro substitution distinguishes this pharmacophore from alternative morpholine-ethoxy-phenylamine scaffolds.

kinase inhibitor VEGFR2 EGFR cancer research angiogenesis

Physicochemical Differentiation: Lipophilicity Comparison of 3-Fluoro Versus 4-Methyl Analog

3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine exhibits a computed LogP value of 1.638 [1]. In direct comparison, the 4-methyl-substituted analog (4-methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine, CAS 946683-29-0) demonstrates a computed XLogP3-AA value of 1.2 [2]. The 0.438 LogP unit difference corresponds to approximately a 2.7-fold difference in octanol-water partition coefficient, indicating that the 3-fluoro substitution confers moderately higher lipophilicity than the 4-methyl substitution pattern. Both compounds share identical topological polar surface area (tPSA = 47.7 Ų) and hydrogen bond acceptor/donor counts, isolating the lipophilicity differential to the electronic and steric effects of fluorine versus methyl substitution at the aromatic core.

lipophilicity LogP drug-likeness ADME medicinal chemistry

Regioisomeric Comparison: Differential Biological Activity Implications of 3-Fluoro Versus 5-Fluoro Substitution

3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine (CAS 403741-00-4) and its regioisomer 5-fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine (CAS 937596-93-5) share identical molecular formula (C12H17FN2O2) and molecular weight (240.27 g/mol) [1]. However, the positional shift of the fluorine atom from the 3-position (meta to aniline nitrogen) to the 5-position (ortho to aniline nitrogen in the 5-fluoro-2-ethoxy substituted isomer) fundamentally alters the electronic distribution and steric environment around the aniline nitrogen. While direct comparative bioactivity data for the isolated building blocks are not publicly available, established SAR principles for fluorinated anilines demonstrate that fluorine position critically modulates pKa of the aniline nitrogen (ΔpKa ranges of 0.5-1.5 units between ortho, meta, and para fluoroanilines) and hydrogen-bonding capacity with kinase ATP-binding pockets [2]. The 3-fluoro substitution maintains the aniline as the preferred nucleophilic handle for amide coupling reactions, whereas the 5-fluoro-2-ethoxy regioisomer introduces steric hindrance adjacent to the reactive amine.

regioisomer fluorine substitution structure-activity relationship SAR positional isomer

Commercial Availability and Purity Grade Comparison Across Authorized Suppliers

3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine (CAS 403741-00-4) is commercially available from multiple authorized suppliers with documented purity specifications: 98% purity from Leyan (Catalog No. 1522840) ; 95% purity from AKSci (Catalog No. 2699AE) with 500 mg at $483 and 1 g at $742 ; 96% purity from American Custom Chemicals Corporation with a 7-day lead time [1]; and 500 mg quantities from Santa Cruz Biotechnology at $294.00 (Catalog sc-313030) . In comparison, the 5-fluoro regioisomer (CAS 937596-93-5) is offered by AKSci at 95% purity under Catalog 3693AF . The 3-fluoro-4-substituted compound demonstrates broader commercial availability with multiple purity grades (95-98%) versus its regioisomeric counterpart.

chemical procurement purity specification supplier comparison research-grade building block

Synthetic Accessibility: Validated Multi-Route Synthesis and Intermediate Utility

3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine (CAS 403741-00-4) has documented synthetic accessibility via at least two validated routes: (1) reaction of 3-fluoro-4-nitrophenol with 2-(4-morpholinyl)ethanol followed by nitro group reduction, and (2) nucleophilic aromatic substitution of 3,4-difluoronitrobenzene with 2-morpholinoethanol followed by reduction [1]. The compound serves as a key intermediate for further derivatization through its free aniline nitrogen, enabling amide bond formation, urea synthesis, and coupling with carboxylic acid derivatives . In contrast, the chloro-substituted analog (3-chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine, CAS 1185295-35-5) exhibits different reactivity profiles at the aniline nitrogen due to altered electronic effects from chlorine versus fluorine . The fluorine atom's strong electron-withdrawing inductive effect (-I) combined with resonance electron donation (+M) produces a uniquely balanced aniline reactivity profile distinct from both chloro and methyl analogs.

organic synthesis synthetic route intermediate building block nitro reduction

High-Impact Application Scenarios for 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine (403741-00-4)


VEGFR2/EGFR Dual Kinase Inhibitor Library Synthesis

Medicinal chemistry programs targeting angiogenesis-dependent cancers benefit from this building block's demonstrated capacity to generate derivatives with VEGFR2 IC50 of 3.60 nM and EGFR IC50 of 9 nM [1]. The 3-fluoro-4-substitution pattern enables systematic SAR exploration around the aniline nitrogen while maintaining the morpholinoethoxy side chain for solubility optimization. Researchers developing ATP-competitive kinase inhibitors should prioritize this specific 3-fluoro regioisomer over the 5-fluoro analog due to the established dual VEGFR2/EGFR activity profile associated with the 3-fluoro pharmacophore [1].

Fluorinated Fragment-Based Drug Discovery (FBDD) and Lead Optimization

The compound's favorable computed LogP of 1.638 and tPSA of 47.7 Ų place it within optimal drug-like property space [2]. Compared to the 4-methyl analog (XLogP3 = 1.2), the 0.438 LogP unit increase conferred by the 3-fluoro substitution provides enhanced membrane permeability without sacrificing aqueous solubility (maintained by the morpholine moiety) [2][3]. This balanced physicochemical profile makes the compound particularly suitable as a fragment for FBDD campaigns and as a core scaffold for lead optimization where fine-tuning of lipophilicity directly impacts ADME properties.

High-Purity Building Block Procurement for Parallel Synthesis and SAR Expansion

With commercial availability from multiple suppliers at purity grades of 95-98% and pricing options ranging from $294 to $483 for 500 mg quantities , this compound supports cost-effective parallel library synthesis. The documented two-route synthetic accessibility ensures reliable resupply and batch-to-batch consistency . Researchers requiring reproducible SAR expansion around the morpholinoethoxy-aniline scaffold should specify this CAS number to ensure procurement of the correct 3-fluoro-4-substituted regioisomer, as the 5-fluoro-2-ethoxy isomer (CAS 937596-93-5) shares identical molecular weight and formula but fundamentally different SAR .

Kinase Selectivity Profiling and Chemical Probe Development

The compound's pharmacophore contributes to kinase inhibitor scaffolds with demonstrated activity against VEGFR2 and EGFR in cell-free enzymatic assays [1]. Its free aniline handle enables rapid diversification via amide coupling to generate focused kinase inhibitor libraries. The balanced electronic profile of the 3-fluoro substitution—electron-withdrawing inductive effect with resonance electron donation—provides a uniquely predictable coupling reactivity distinct from chloro-substituted analogs . Chemical biology groups developing selective kinase probes should utilize this building block as the preferred morpholinoethoxy-aniline variant for hit-to-lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.